Mirodenafil dihydrochloride
描述
Mirodenafil dihydrochloride is an orally active, potent, reversible, and selective phosphodiesterase 5 (PDE5) inhibitor12. It has been used in trials studying the treatment and supportive care of Kidney Diseases, Urologic Diseases, Renal Insufficiency, Erectile Dysfunction, and Male Erectile Dysfunction1. It is also a glucocorticoid receptor (GR) modulator2.
Synthesis Analysis
The synthesis of Mirodenafil dihydrochloride is not explicitly mentioned in the search results. However, it is known to be developed by SK Chemicals Life Science3.Molecular Structure Analysis
The molecular formula of Mirodenafil dihydrochloride is C26H37N5O5S45. The average molecular weight is 531.67 g/mol1. The structure of Mirodenafil dihydrochloride is complex, with multiple functional groups including a pyrrolopyrimidinone ring, a sulfonyl group, and a piperazine ring45.
Chemical Reactions Analysis
The specific chemical reactions involving Mirodenafil dihydrochloride are not detailed in the search results. However, as a PDE5 inhibitor, Mirodenafil dihydrochloride likely works by inhibiting the enzyme phosphodiesterase type 5, which plays a role in regulating blood flow in the penis6.Physical And Chemical Properties Analysis
Mirodenafil dihydrochloride is a solid substance8. It is soluble in DMSO89. The molecular weight of Mirodenafil dihydrochloride is 604.59 g/mol89.
科学研究应用
Pharmacokinetics and Drug Interactions : Mirodenafil, a phosphodiesterase 5 inhibitor, is effective in treating erectile dysfunction and is metabolized by cytochrome P450 3A4. Its pharmacokinetics can be significantly altered by drugs like ketoconazole and rifampicin, which are inhibitors and inducers of CYP3A4, respectively (Shin et al., 2009).
Effectiveness in Patients on Antihypertensive Medication : A study showed that mirodenafil is effective and safe in men with erectile dysfunction who are also taking antihypertensive medications. This suggests its utility in patients with coexisting conditions (Paick et al., 2010).
Interaction with Alcohol : Mirodenafil's hemodynamic effects and pharmacokinetics appear to be unaffected by concurrent alcohol consumption, indicating its safety when administered with alcohol (Kim et al., 2009).
Efficacy in Erectile Dysfunction : Mirodenafil has shown significant improvements in erectile function in Korean men with a broad range of erectile dysfunction, demonstrating its efficacy as a treatment option (Paick et al., 2008).
Treatment of Erectile Dysfunction in Diabetic Men : The efficacy of mirodenafil in treating erectile dysfunction in diabetic men was established, indicating its effectiveness in a specific patient subgroup (Park et al., 2010).
Efficacy in Spinal Cord Injury : Mirodenafil was found to be effective in treating erectile dysfunction in a rabbit model with acute spinal cord injury, suggesting potential applications in similar human conditions (Jung et al., 2008).
Pharmacokinetics in Different Populations : A study on Mexican healthy volunteers showed that the pharmacokinetics of mirodenafil were similar to those reported in Koreans, suggesting its consistent behavior across different ethnicities (Carrasco-Portugal et al., 2014).
Comparison of Forms : The pharmacokinetics of mirodenafil base and hydrochloride salt forms were found to be equivalent in rats, providing insights into formulation options (Kim et al., 2012).
安全和危害
Mirodenafil dihydrochloride is not classified as a hazardous substance or mixture10. However, it should be handled with care as it is physiologically highly active10. In case of accidental contact or ingestion, immediate medical attention is advised10.
未来方向
Mirodenafil dihydrochloride shows promise as a potential polypharmacological drug candidate for Alzheimer’s disease treatment, acting on multiple key signaling pathways involved in amyloid deposition, phosphorylated tau burden, the cGMP/PKG/CREB pathway, GSK-3β kinase activity, GR signaling, and the Wnt/β-catenin signaling7. It is also being evaluated in a Phase 3 study for its efficacy and safety11.
属性
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPHITUXXABKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Cl2N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mirodenafil dihydrochloride | |
CAS RN |
862189-96-6 | |
Record name | Mirodenafil dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIRODENAFIL DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。